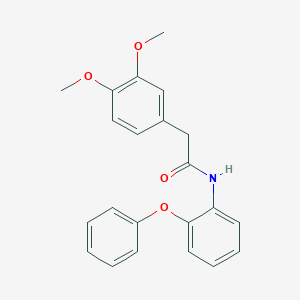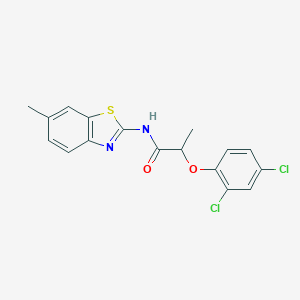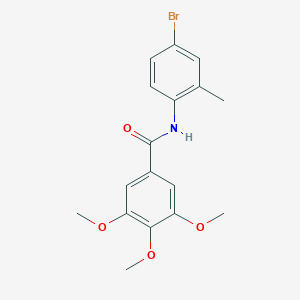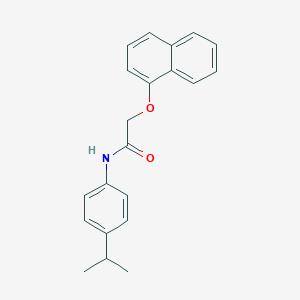
N-(4-isopropylphenyl)-2-(1-naphthyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropylphenyl)-2-(1-naphthyloxy)acetamide, commonly known as "INA," is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. INA belongs to the class of compounds known as arylacetamides, which are known to have various biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
作用機序
The mechanism of action of INA is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation and pain. INA has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are known to play a role in the development of chronic pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that INA exhibits a range of biochemical and physiological effects. INA has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, INA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
INA has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in high yields and purity. Additionally, INA has been shown to have potent biological activity, making it a useful tool for studying various biological processes. However, one limitation of using INA in laboratory experiments is its relatively low solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on INA. One area of interest is the development of INA-based therapeutics for the treatment of chronic pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of INA and its potential applications in the treatment of neurodegenerative diseases. Finally, the development of more efficient synthesis methods for INA may help to facilitate its use in laboratory experiments and clinical applications.
合成法
The synthesis of INA involves the reaction of 1-naphthol with 4-isopropylaniline in the presence of acetic anhydride and a catalyst. The resulting product is then further reacted with acetyl chloride to yield INA. The synthesis of INA has been optimized to produce high yields and purity, making it a suitable candidate for further research.
科学的研究の応用
INA has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that INA exhibits potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammation. Additionally, INA has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
分子式 |
C21H21NO2 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
2-naphthalen-1-yloxy-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C21H21NO2/c1-15(2)16-10-12-18(13-11-16)22-21(23)14-24-20-9-5-7-17-6-3-4-8-19(17)20/h3-13,15H,14H2,1-2H3,(H,22,23) |
InChIキー |
LOBYZNBZHFDJFY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=CC=CC=C32 |
正規SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



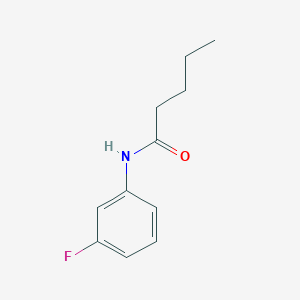
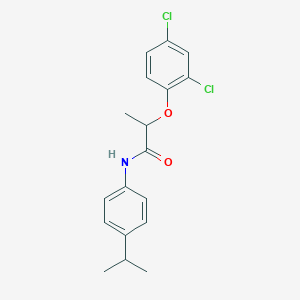
![2-ethoxy-N-(4-{4-[(2-ethoxybenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B291384.png)

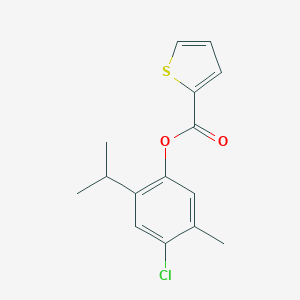
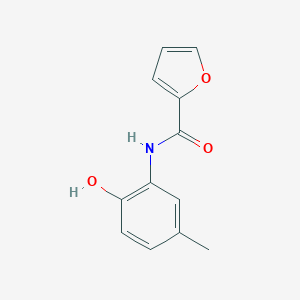
![[1,1'-Biphenyl]-4-yl 2-ethoxybenzoate](/img/structure/B291389.png)
![[1,1'-Biphenyl]-4-yl 2-methylbenzoate](/img/structure/B291390.png)
![[1,1'-Biphenyl]-4-yl 3-chlorobenzoate](/img/structure/B291392.png)
